molecular formula C6H13ClO B3187765 2-(2-Chloroethoxy)-2-methyl-propane CAS No. 17229-11-7

2-(2-Chloroethoxy)-2-methyl-propane

Cat. No.: B3187765
CAS No.: 17229-11-7
M. Wt: 136.62 g/mol
InChI Key: QWCNWJJTUIFHNW-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)-2-methyl-propane is an organic compound with the molecular formula C6H13ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a chloroethoxy group attached to a methyl-propane backbone, making it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)-2-methyl-propane typically involves the reaction of 2-chloroethanol with isobutylene in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of 2-chloroethanol reacts with the double bond of isobutylene to form the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out at elevated temperatures and pressures to maximize yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)-2-methyl-propane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.

Major Products

    Nucleophilic Substitution: Products include ethers, amines, and alcohols.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include alkanes and alcohols.

Scientific Research Applications

2-(2-Chloroethoxy)-2-methyl-propane is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ether bonds.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)-2-methyl-propane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This property makes it a valuable intermediate in the synthesis of various organic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethoxy)ethanol: Similar in structure but contains an additional hydroxyl group.

    2-(2-Chloroethoxy)ethane: Lacks the methyl group present in 2-(2-Chloroethoxy)-2-methyl-propane.

    2-(2-Chloroethoxy)-2-methyl-butane: Contains an additional carbon atom in the backbone.

Uniqueness

This compound is unique due to its specific combination of a chloroethoxy group and a methyl-propane backbone. This structure provides distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

2-(2-chloroethoxy)-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCNWJJTUIFHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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